

An In-depth Technical Guide to the Calcium Indicator **Fluo-3**

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Compound of Interest

Compound Name: **Fluo-3**

Cat. No.: **B043766**

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Fluo-3 is a fluorescent indicator widely utilized for the quantification of intracellular calcium (Ca^{2+}), a critical second messenger in a myriad of cellular processes. Developed by Roger Y. Tsien and colleagues, its introduction in 1989 has significantly advanced the study of calcium signaling dynamics in living cells.^{[1][2][3]} This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Fluo-3** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Fluo-3 is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) linked to a fluorescein-like fluorophore. Its structure is specifically engineered to exhibit a low basal fluorescence in the absence of calcium and a dramatic increase in fluorescence intensity upon binding to Ca^{2+} .^{[1][4]}

For cellular applications, **Fluo-3** is most commonly used in its acetoxyethyl (AM) ester form, **Fluo-3 AM**.^[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant **Fluo-3** molecule, which is then trapped in the cytoplasm.^{[1][5][6]} This mechanism ensures targeted delivery and retention of the indicator within the intracellular environment.

Chemical Information:

Compound	Molecular Formula	Molecular Weight (g/mol)
Fluo-3	C ₃₆ H ₃₀ Cl ₂ N ₂ O ₁₃	769.54[7][8]
Fluo-3 AM	C ₅₁ H ₅₀ Cl ₂ N ₂ O ₂₃	1129.85[9][10]

Spectroscopic and Calcium Binding Properties

Fluo-3 is designed for use with visible light excitation sources, most notably the 488 nm argon-ion laser line commonly found in flow cytometers and confocal microscopes.[1][2][11] Unlike ratiometric indicators such as Fura-2 and Indo-1, **Fluo-3** does not exhibit a significant shift in its excitation or emission wavelength upon calcium binding.[2][12] Instead, the fluorescence intensity at its emission maximum increases by approximately 100-fold or more.[2] In its calcium-free state, **Fluo-3** is essentially non-fluorescent.[1][11]

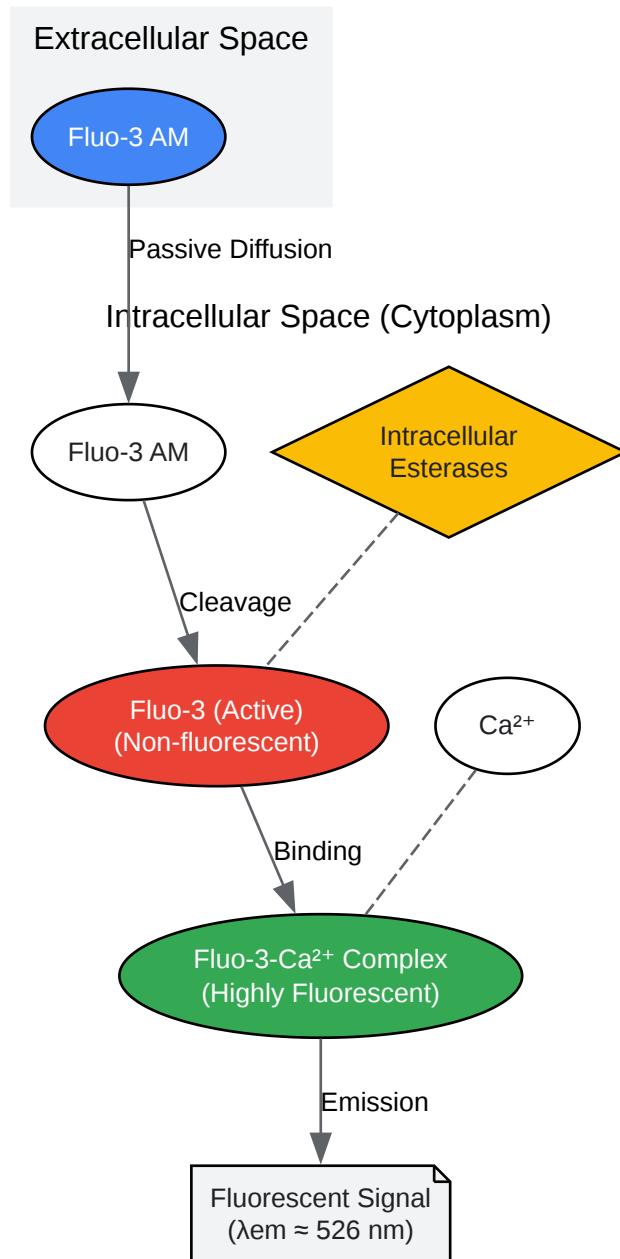
Quantitative Spectroscopic and Binding Data:

Parameter	Value	Conditions
Excitation Maximum (λ_{ex})	506 nm[2][9][11]	Ca ²⁺ -bound
Emission Maximum (λ_{em})	526 nm[2]	Ca ²⁺ -bound
Molar Extinction Coefficient (ϵ)	~86,000-100,000 cm ⁻¹ M ⁻¹ [2][9][13]	At 506 nm, Ca ²⁺ -bound
Quantum Yield (Φ)	~0.15[2]	Ca ²⁺ -bound
Dissociation Constant (Kd)	~325-390 nM[2][3][9][11]	22°C, 100 mM KCl, 10 mM MOPS, pH 7.2
Fluorescence Enhancement	>100-fold[2][14]	Upon Ca ²⁺ saturation

Note: The dissociation constant (Kd) can be influenced by cellular factors such as pH, temperature, ionic strength, and protein binding, necessitating *in situ* calibration for precise measurements.[15]

Mechanism of Intracellular Calcium Detection

The process of measuring intracellular calcium using **Fluo-3 AM** involves several key steps, from passive entry into the cell to the final fluorescence signal generation upon calcium binding.



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Mechanism of **Fluo-3 AM** for intracellular Ca^{2+} detection.

Experimental Protocol: Cell Loading with Fluo-3 AM

This protocol provides a general guideline for loading adherent cells with **Fluo-3 AM**. Optimization may be required for specific cell types and experimental conditions.

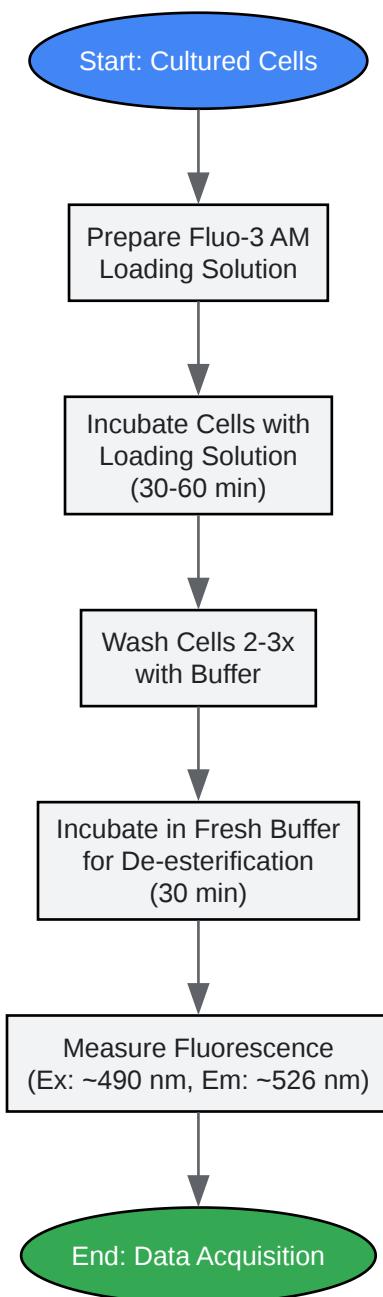
Reagents:

- **Fluo-3 AM** stock solution (1-5 mM in anhydrous DMSO)
- Pluronic® F-127 (20% w/v in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid stock solution (optional, to reduce dye leakage)

Protocol:

- Prepare Loading Solution:
 - Warm the **Fluo-3 AM** and Pluronic® F-127 solutions to room temperature.
 - For a final loading concentration of 4 μ M, mix equal volumes of 1 mM **Fluo-3 AM** and 20% Pluronic F-127.[16]
 - Immediately dilute this mixture into pre-warmed HBSS to the desired final concentration (e.g., 1-5 μ M).[10][16] If using, add probenecid at this stage (final concentration 1-2.5 mM).[10][11]
- Cell Loading:
 - Culture cells on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).[16]
 - Remove the culture medium from the cells.
 - Add the **Fluo-3 AM** loading solution to the cells.
 - Incubate for 30-60 minutes at 37°C or room temperature in the dark.[10][16] Incubation at room temperature may reduce dye compartmentalization into organelles.[15]

- Washing:
 - Remove the loading solution.
 - Wash the cells 2-3 times with pre-warmed HBSS (or buffer of choice) to remove extracellular dye.[16][17]
- De-esterification:
 - Add fresh, pre-warmed buffer to the cells.
 - Incubate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the **Fluo-3 AM**.[16]
- Imaging:
 - Measure fluorescence using an appropriate instrument (e.g., confocal microscope, flow cytometer, or plate reader) with excitation near 488-506 nm and emission detection centered around 526 nm.[11][17]



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